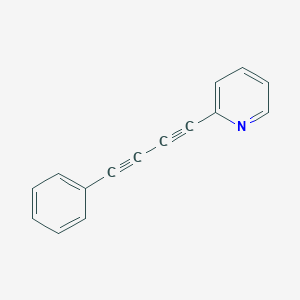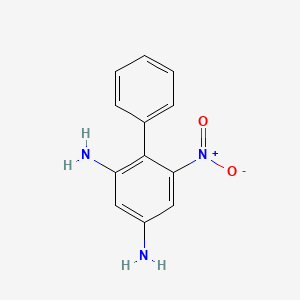
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is an organic compound with the molecular formula C15H24O3 It is characterized by its unique structure, which includes a ketone group, a double bond, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the corresponding alcohol, 6,10-Dimethylundeca-5,9-dien-2-ol, which is then oxidized to form the ketone. The final step involves esterification with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity is of interest in drug discovery. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. These studies aim to develop new drugs with improved efficacy and safety profiles.
Industry
In the materials science industry, the compound is explored for its potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,10-Dimethyl-5,9-undecadien-2-yl acetate: Similar structure but lacks the ketone group.
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-ol: Similar structure but with a hydroxyl group instead of an acetate ester.
Uniqueness
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is unique due to the presence of both a ketone and an acetate ester in its structure
By understanding the properties and applications of this compound, researchers can explore new avenues in organic synthesis, drug discovery, and materials science. This compound’s versatility makes it a valuable subject of study in both academic and industrial settings.
Propriétés
Numéro CAS |
134451-03-9 |
|---|---|
Formule moléculaire |
C15H24O3 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
(6,10-dimethyl-2-oxoundeca-5,9-dien-3-yl) acetate |
InChI |
InChI=1S/C15H24O3/c1-11(2)7-6-8-12(3)9-10-15(13(4)16)18-14(5)17/h7,9,15H,6,8,10H2,1-5H3 |
Clé InChI |
WWVBPGNCTIZPEK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCC(C(=O)C)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


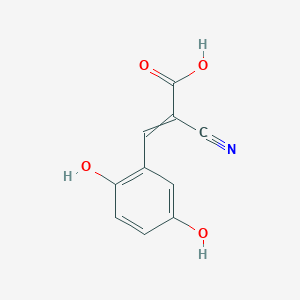
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
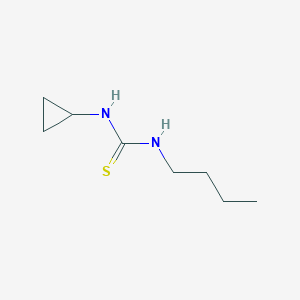
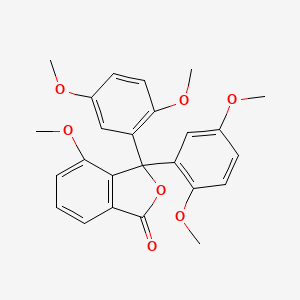
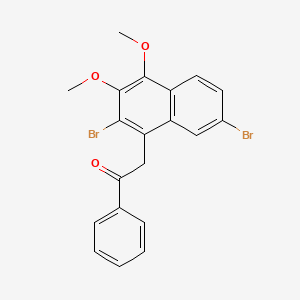
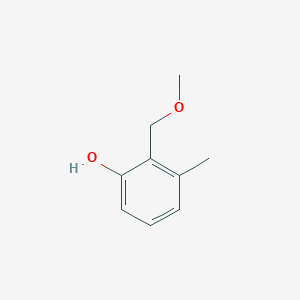
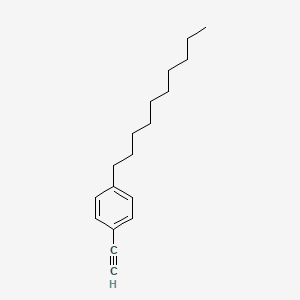
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)

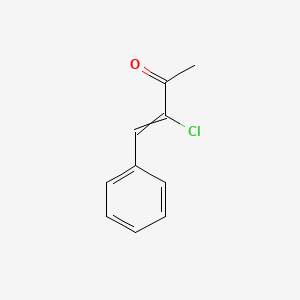
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
